N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine
Description
Properties
CAS No. |
647030-90-8 |
|---|---|
Molecular Formula |
C21H18N4O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C21H18N4O3/c1-26-16-10-15(11-17(12-16)27-2)24-21-22-9-8-18(25-21)19-13-23-20(28-19)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,22,24,25) |
InChI Key |
CILDWHFAVGIGQY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC=CC(=N2)C3=CN=C(O3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Biological Activity
N-(3,5-Dimethoxyphenyl)-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound, with the CAS number 647030-90-8, features a complex structure that includes a pyrimidine core and oxazole moiety, which are often associated with various pharmacological effects. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.39 g/mol. The structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.39 g/mol |
| LogP | 4.63 |
| Polar Surface Area | 82.30 Ų |
These properties suggest a moderate lipophilicity, which may influence the compound's bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines:
-
Cell Lines Tested:
- Human acute lymphoblastic leukemia (CEM)
- Human adult acute monocytic leukemia (U937)
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
-
Cytotoxicity Results:
- The compound demonstrated IC50 values in the micromolar range against MCF-7 and U937 cell lines.
- Flow cytometry assays indicated that the compound induces apoptosis in these cell lines in a dose-dependent manner.
The mechanism through which this compound exerts its anticancer effects appears to involve several pathways:
-
Induction of Apoptosis:
- Increased expression of p53 protein and activation of caspase pathways were observed in treated cancer cells, indicating a trigger for programmed cell death.
-
Cell Cycle Arrest:
- Studies revealed that the compound could arrest the cell cycle at the G0-G1 phase, thereby inhibiting cancer cell proliferation.
Case Studies
A notable study published in MDPI explored the synthesis and biological evaluation of similar oxazole-based compounds, which provided insights into the structure–activity relationship (SAR). The findings indicated that modifications to the oxazole ring could enhance cytotoxic activity against specific cancer types .
Comparative Analysis
To further understand the biological activity of this compound, a comparison with other related compounds was conducted:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 10.38 | Apoptosis induction via p53/caspase pathway |
| Doxorubicin | 0.50 | DNA intercalation and topoisomerase inhibition |
| Novel 1,2,4-Oxadiazole Derivative | 8.25 | Cell cycle arrest and apoptosis induction |
This table illustrates that while this compound shows promising activity, further structural optimization may be necessary to enhance its efficacy compared to established chemotherapeutics like Doxorubicin.
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
The compound shares structural similarities with several pyrimidin-2-amine derivatives reported in crystallographic and patent literature. Key structural variations include:
Key Observations :
- Heterocyclic Moieties : The oxazole group in the target compound (vs. imidazole or thiazole in analogs) may influence binding specificity. Imidazole-containing analogs (e.g., ) exhibit strong BRD4(D1) binding due to π-π stacking and hydrogen bonding with acetylated lysine pockets .
- Molecular Weight : The target compound (~400 g/mol) falls within the acceptable range for drug-like molecules, whereas bulkier analogs (e.g., ) may face challenges in bioavailability.
Software and Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
